Product packaging for 3-[(2-Chlorophenoxy)methyl]benzoic acid(Cat. No.:CAS No. 30082-45-2)

3-[(2-Chlorophenoxy)methyl]benzoic acid

Cat. No.: B448581
CAS No.: 30082-45-2
M. Wt: 262.69g/mol
InChI Key: XRLOVVNQWKZVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(2-Chlorophenoxy)methyl]benzoic acid is a synthetic benzoic acid derivative of significant interest in medicinal chemistry and pharmacology research, particularly as a novel scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs). Its core research value lies in its potential as a cyclooxygenase-2 (COX-2) inhibitor. Computational docking studies on structurally similar chloromethyl-substituted benzoic acid derivatives suggest a high binding affinity for the COX-2 enzyme, potentially surpassing that of acetylsalicylic acid (aspirin) . This indicates a promising mechanism of action centered on the suppression of prostaglandin E-2 (PGE-2) synthesis, a key mediator of inflammation and pain . Researchers are exploring this compound for its dual potential to exert potent anti-inflammatory effects while mitigating the gastrointestinal adverse effects often associated with traditional NSAIDs. Beyond COX-2 inhibition, early-stage investigations suggest this chemical class may also modulate other pro-inflammatory pathways, including the reduction of reactive oxygen species (ROS) production and suppression of NF-kB expression, a master regulator of inflammation . Its structural features make it a versatile intermediate for synthesizing more complex molecules for bioactivity screening in oncology and immunology. This compound is strictly for use in laboratory research to further elucidate these mechanisms and advance drug discovery efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B448581 3-[(2-Chlorophenoxy)methyl]benzoic acid CAS No. 30082-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLOVVNQWKZVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.

Proton (¹H) NMR Spectral Analysis

In a ¹H NMR spectrum of 3-[(2-Chlorophenoxy)methyl]benzoic acid, distinct signals would be expected for each unique proton in the molecule. The carboxylic acid proton (-COOH) would typically appear as a broad singlet far downfield, generally above 10 ppm. The methylene (B1212753) protons (-CH₂-) connecting the two aromatic rings would likely resonate as a singlet, with a chemical shift influenced by the adjacent oxygen and benzene ring. The aromatic protons on both the benzoic acid and chlorophenoxy rings would produce a complex series of multiplets in the aromatic region (typically 6.8-8.2 ppm), with their specific shifts and splitting patterns determined by their substitution patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) > 10 Broad Singlet
Benzoic Acid Ring Protons 7.4 - 8.2 Multiplet
Methylene (-CH₂-) ~ 5.2 Singlet

Carbon-13 (¹³C) NMR Spectral Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would generate a series of signals between 110 and 160 ppm. The carbon atom attached to the chlorine atom in the chlorophenoxy ring would have its chemical shift influenced by the electronegative halogen. The methylene carbon (-CH₂-) would be observed in the aliphatic region, generally between 60-70 ppm due to the deshielding effect of the adjacent ether oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Predicted Chemical Shift (ppm)
Carbonyl (-COOH) 165 - 175
Aromatic (C-O, C-Cl, C-C) 110 - 160

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational modes. For this compound, a very broad absorption band would be expected in the IR spectrum between 2500 and 3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid dimer. A sharp and intense C=O stretching vibration for the carbonyl group would be prominent around 1700 cm⁻¹. The C-O-C ether linkage would show characteristic stretches, typically in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would appear at approximately 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The C-Cl stretch would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 (broad)
Carbonyl (-C=O) C=O Stretch ~1700
Aromatic C-H C-H Stretch 3000 - 3100
Aromatic C=C C=C Stretch 1450 - 1600
Ether (C-O-C) C-O Stretch 1000 - 1250

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak [M]⁺ in the mass spectrum would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. The fragmentation pattern observed in the spectrum gives valuable structural information. Common fragmentation pathways for this molecule would likely include the loss of the carboxylic acid group (-COOH), cleavage of the ether bond, and loss of the chlorine atom, leading to characteristic fragment ions. For instance, a prominent peak corresponding to the benzoyl cation or related fragments would be anticipated.

X-ray Crystallography for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of Related Benzoic Acid Cocrystals

Investigation of Hydrogen Bonding and Supramolecular Assembly

A comprehensive review of available scientific literature indicates a lack of specific crystallographic studies focused on this compound. Consequently, detailed experimental data regarding its specific hydrogen bonding patterns and supramolecular assembly are not publicly available. However, based on the well-established principles of supramolecular chemistry and extensive research on analogous substituted benzoic acid derivatives, a predictive analysis of its solid-state architecture can be formulated.

The primary and most influential intermolecular interaction governing the supramolecular assembly of this compound is anticipated to be the hydrogen bonding between the carboxylic acid functional groups. Carboxylic acids predominantly form highly stable, centrosymmetric cyclic dimers through a pair of O—H⋯O hydrogen bonds. This recurring and predictable hydrogen-bonding motif is one of the most robust supramolecular synthons in crystal engineering. nih.gov The formation of these dimers effectively links two molecules together, creating a larger, more stable supramolecular unit.

The stability and geometry of these hydrogen-bonded dimers are well-documented across a vast range of carboxylic acids. nih.gov The strength of these interactions typically falls within the range of moderate hydrogen bonds, significantly influencing the physical properties of the compound, such as its melting point and solubility.

C—H⋯O interactions: The hydrogen atoms of the aromatic rings and the methylene bridge can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carboxylic acid or the ether linkage.

C—H⋯π interactions: The electron-rich π systems of the benzene rings can act as acceptors for hydrogen atoms from neighboring molecules.

π–π stacking: The aromatic rings of adjacent molecules may engage in π–π stacking interactions, further stabilizing the crystal structure. The presence and geometry of these interactions are influenced by the relative orientation of the aromatic rings.

Halogen bonding: The chlorine atom on the phenoxy group could potentially participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with a nucleophilic site on an adjacent molecule.

Illustrative Hydrogen Bonding Parameters for Carboxylic Acid Dimers

The following table provides typical geometric parameters for the O—H⋯O hydrogen bonds that form the characteristic R2(8) graph-set motif in carboxylic acid dimers, based on data from related structures.

InteractionD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O—H⋯O~0.82 - 1.02~1.6 - 1.8~2.6 - 2.8~165 - 180

D: Donor atom; H: Hydrogen atom; A: Acceptor atom. Data is generalized from studies of various benzoic acid derivatives.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency, making it well-suited for the study of medium to large-sized organic molecules.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For 3-[(2-Chlorophenoxy)methyl]benzoic acid , this would involve determining the most stable spatial arrangement of the chlorophenoxy group relative to the methylbenzoic acid moiety. The optimized geometry is crucial as all other calculated properties are dependent on this structure. Total energy calculations provide the basis for determining the thermodynamic stability of the molecule.

While specific DFT calculations for This compound are not available in the searched literature, studies on similar benzoic acid derivatives, such as 2-phenoxybenzoic acids, show that the dihedral angle between the two aromatic rings is a key structural parameter. tcichemicals.com In those related molecules, the rings are often significantly twisted relative to each other. tcichemicals.com It is also common for benzoic acid derivatives to form hydrogen-bonded dimers in the solid state, which can influence their crystalline structure. tcichemicals.com

Table 1: General Parameters in Geometry Optimization

Parameter Description
Method The theoretical model used (e.g., B3LYP)
Basis Set The set of mathematical functions describing the atomic orbitals (e.g., 6-311++G(d,p))
Convergence Criteria The thresholds for energy and forces that define a stable structure

| Optimized Energy | The total electronic energy of the molecule at its optimized geometry |

Note: Specific values for this compound are not available in the cited literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For aromatic compounds like This compound , the HOMO is typically a π-orbital distributed over the electron-rich parts of the aromatic rings, while the LUMO is a π*-antibonding orbital. The distribution of these orbitals reveals the most likely sites for electrophilic and nucleophilic attack. In studies of related compounds, the HOMO is often located on the aromatic rings, indicating these as the primary sites of electron donation. sigmaaldrich.comchemicalbook.com

Table 2: Frontier Molecular Orbital (FMO) Parameters

Parameter Symbol Description
Highest Occupied Molecular Orbital Energy EHOMO Energy of the highest energy orbital containing electrons.
Lowest Unoccupied Molecular Orbital Energy ELUMO Energy of the lowest energy orbital without electrons.

| HOMO-LUMO Energy Gap | ΔE | The difference in energy between the LUMO and HOMO (ELUMO - EHOMO). |

Note: Specific values for this compound are not available in the cited literature.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as the stretching of a C=O bond in the carboxylic acid group or the bending of C-H bonds on the aromatic rings. This correlation between theoretical and experimental spectra is a powerful tool for structural confirmation.

For benzoic acid derivatives, characteristic vibrational frequencies include the O-H stretching of the carboxylic acid, the C=O carbonyl stretch, and various C-C stretching and C-H bending modes within the aromatic rings. Theoretical calculations on similar molecules have shown good agreement with experimental spectroscopic data, aiding in the complete vibrational assignment.

Table 3: Key Vibrational Modes for Benzoic Acid Derivatives

Vibrational Mode Typical Wavenumber Range (cm-1) Description
O-H Stretch (Carboxylic Acid) 2500 - 3300 (broad) Stretching of the hydroxyl bond.
C=O Stretch (Carbonyl) 1680 - 1710 Stretching of the carbonyl double bond.
C-O Stretch (Ether) 1200 - 1275 Stretching of the ether linkage.

| C-Cl Stretch | 700 - 850 | Stretching of the carbon-chlorine bond. |

Note: These are general ranges; specific calculated values for this compound are not available in the cited literature.

Quantum Chemical Descriptors and Reactivity Analysis

Beyond the frontier orbitals, other quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity.

Fukui functions are used within conceptual DFT to identify the most reactive sites within a molecule. They quantify the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps to pinpoint which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-deficient species). This provides a more nuanced view of reactivity than HOMO/LUMO analysis alone. For instance, in a study on 4-bromo-3-(methoxymethoxy) benzoic acid, Fukui functions were used to predict the reactivity of different atoms in the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density and negative potential (e.g., around electronegative atoms like oxygen), which are prone to electrophilic attack. Conversely, blue indicates regions of low electron density and positive potential (e.g., around hydrogen atoms), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For This compound , an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen of the carboxylic acid group, making it a prime site for interaction with electrophiles or for hydrogen bonding. The area around the acidic hydrogen would be strongly positive (blue). The aromatic rings and the chlorine atom would also exhibit distinct electrostatic potentials influencing their interaction with other molecules.

Nonlinear Optical (NLO) Properties Calculations

There is no available research data from computational studies on the nonlinear optical (NLO) properties of this compound. Such a study would typically involve quantum chemical calculations to determine properties like electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations would help in assessing the material's potential for use in optical devices. Without dedicated research, no data tables or detailed findings can be presented.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the available literature. This type of analysis is used to investigate charge transfer and the stabilization energies (E(2)) between donor and acceptor orbitals, which are fundamental to understanding intramolecular and intermolecular interactions. Detailed findings on hyperconjugative interactions and their role in molecular stability are therefore unavailable.

Molecular Docking Simulations for Ligand-Target Interactions

Specific molecular docking studies of this compound against biological targets (such as proteins or enzymes) are not documented in published research. Molecular docking simulations are performed to predict the binding affinity and orientation of a ligand within the active site of a target protein. While studies on other benzoic acid derivatives exist, showing their potential interactions with various enzymes, no such simulations have been specifically carried out or reported for this compound. Consequently, there are no binding energy values or interaction data to present.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis of this compound has not been published. This method is used to visualize and quantify intermolecular interactions within a crystal structure. It provides a fingerprint plot that summarizes the different types of atomic contacts and their relative contributions to the crystal packing. Without a crystal structure and subsequent analysis, a detailed breakdown of interactions such as H···H, C···H, and O···H contacts cannot be provided.

Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Reactions of Core Structure Moieties

The core structure of 3-[(2-Chlorophenoxy)methyl]benzoic acid features a benzoic acid moiety, a chlorophenoxy group, and a benzylic ether linkage. Each of these presents different reactivities under oxidative and reductive conditions.

The carboxylic acid group is generally resistant to further oxidation under standard conditions. However, the benzylic ether linkage is susceptible to cleavage. Oxidative cleavage of benzyl (B1604629) ethers can be achieved using various reagents, which would break the C-O bond, yielding a benzaldehyde (B42025) derivative and a phenol (B47542).

Conversely, the carboxylic acid group can be readily reduced. A common and effective method for reducing carboxylic acids to their corresponding primary alcohols is through the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). Borane (BH₃) complexes, for instance, BH₃·THF, are also highly effective and offer greater selectivity in the presence of other reducible functional groups. This transformation would convert the benzoic acid moiety into a (3-(hydroxymethyl)phenyl) group, yielding {3-[(2-chlorophenoxy)methyl]phenyl}methanol.

The aromatic rings themselves are generally stable to reduction under typical chemical conditions but can be hydrogenated under high pressure with catalysts like rhodium or ruthenium. The chloro-substituent on the phenoxy ring can also be removed via catalytic hydrogenation, a process known as hydrodechlorination, often employing a palladium on carbon (Pd/C) catalyst.

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings and Side Chains

The two aromatic rings in this compound have different susceptibility to substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution: The benzoic acid ring is deactivated towards electrophilic aromatic substitution (EAS) because the carboxylic acid group is a strong electron-withdrawing group. As such, it directs incoming electrophiles to the meta position relative to itself. Reactions like nitration or halogenation would require harsh conditions, and the product would be substituted at the 5-position of the benzoic acid ring.

Nucleophilic Aromatic Substitution: The chlorophenoxy ring is a candidate for nucleophilic aromatic substitution (SNAAr), where the chlorine atom can be displaced by a strong nucleophile. This reaction is typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group (the chlorine). While this ring lacks additional strong withdrawing groups, the reaction can sometimes be forced under high temperature and pressure, for example, using sodium hydroxide (B78521) to yield a hydroxyphenoxy derivative.

Esterification and Amidation Transformations

The carboxylic acid functional group is the primary site for esterification and amidation reactions. These transformations are fundamental in modifying the molecule's properties and are typically high-yielding.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and water is removed to drive the equilibrium towards the ester product. For example, reacting this compound with methanol (B129727) would yield methyl 3-[(2-chlorophenoxy)methyl]benzoate.

Amidation: To form an amide, the carboxylic acid is typically activated first to make it more susceptible to nucleophilic attack by an amine. Common methods involve converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation directly between the carboxylic acid and an amine under milder conditions.

Table 1: Representative Esterification and Amidation Reactions

Transformation Reagent(s) Product
Esterification Methanol (CH₃OH), H₂SO₄ (cat.) Methyl 3-[(2-chlorophenoxy)methyl]benzoate

Mechanistic Investigations of Key Synthetic Steps

The core structure of this compound is most commonly assembled via the Williamson ether synthesis. This reaction involves the formation of the ether linkage by reacting an alkoxide with a suitable organohalide. In a typical synthesis of this molecule, the sodium salt of 2-chlorophenol (B165306) (sodium 2-chlorophenoxide) acts as the nucleophile, and a methyl halide-substituted benzoic acid, such as methyl 3-(bromomethyl)benzoate, serves as the electrophile.

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN 2) mechanism. The key steps are:

Deprotonation: A base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), deprotonates the hydroxyl group of 2-chlorophenol to form the highly nucleophilic 2-chlorophenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the electrophilic benzylic carbon of the 3-(bromomethyl)benzoate. This carbon is an excellent substrate for SN 2 reactions because it is primary and benzylic, which helps stabilize the transition state.

Inversion of Stereochemistry: The attack occurs from the side opposite the leaving group (the bromide ion), leading to an inversion of configuration at the electrophilic carbon.

Displacement: The bromide ion is displaced, and the new carbon-oxygen bond of the ether is formed in a single, concerted step.

The use of an ester form of the benzoic acid, like methyl 3-(bromomethyl)benzoate, is common during the synthesis to prevent the acidic carboxylic acid proton from interfering with the basic phenoxide nucleophile. The ester is then hydrolyzed back to the carboxylic acid in a final step.

Catalysts play a crucial role in enhancing the efficiency and selectivity of synthetic pathways leading to and involving this compound.

In the Williamson ether synthesis step, phase-transfer catalysts (PTCs) are often employed. When using an aqueous solution of sodium hydroxide to form the phenoxide, the phenoxide resides in the aqueous phase while the organohalide substrate is in an immiscible organic phase. A PTC, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting the phenoxide anion from the aqueous phase into the organic phase, where it can react with the halide. This technique avoids the need for expensive, anhydrous solvents and can significantly accelerate the reaction rate.

In esterification reactions, as mentioned previously, strong protic acids like H₂SO₄ act as catalysts. They protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol nucleophile.

For amidation reactions, catalysts are also essential. In methods using coupling agents like EDC, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt acts as a catalyst by forming an activated intermediate that is more reactive towards the amine and helps to suppress side reactions and prevent racemization if chiral centers are present.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Building Block for Complex Organic Molecules

The structure of 3-[(2-Chlorophenoxy)methyl]benzoic acid makes it a valuable building block for the synthesis of more intricate organic molecules. Chemical building blocks are foundational molecular fragments used in organic synthesis to construct larger, more complex compounds. sigmaaldrich.com The presence of both a carboxylic acid group and a halogenated aromatic ether in this compound allows for a variety of chemical transformations.

The carboxylic acid functional group is a classic handle for reactions such as amidation and esterification. For instance, similar phenoxy benzoic acid structures are readily converted into new derivatives. The synthesis of novel 2-(4-methyl-phenoxymethyl)benzoic acid thioureides demonstrates how the core benzoic acid structure can be elaborated by converting the carboxylic acid to an acyl chloride and then reacting it with various amines to produce compounds with potential biological activity.

Furthermore, the aromatic rings can be subjected to electrophilic substitution reactions, and the ether linkage offers a point of potential cleavage or rearrangement under specific conditions, adding to its synthetic versatility. Related structures, such as 2-arylhydrazonopropanals, serve as building blocks for a wide array of heterocyclic compounds, which are scaffolds prevalent in pharmacologically active molecules. mdpi.com The strategic placement of the chloro- and carboxyl- groups on the molecular scaffold of this compound makes it a useful starting material for creating libraries of new compounds for screening and research purposes. researchgate.net

Intermediate Synthesis in Multi-Step Organic Transformations

In addition to being a primary building block, this compound can function as a key intermediate in multi-step reaction sequences. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. The synthesis of complex molecules often proceeds through a series of steps where intermediates are formed and consumed. nih.gov

For example, the synthesis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, is achieved by reacting salicylic (B10762653) acid with 3-(chloromethyl)benzoyl chloride. nih.gov This illustrates a common strategy where a benzoic acid derivative is a key component in a reaction sequence designed to produce a more complex molecule with specific properties, in this case, a potential anti-inflammatory agent. nih.gov Similarly, the synthesis of a metabolite of the drug Fenofibrate involves the hydrolysis of an ester to yield a carboxylic acid, showcasing a multi-step pathway where the benzoic acid moiety is the final target, but which was derived from an intermediate ester. nih.gov The compound 2-(2-chlorophenoxy)benzoic acid is itself described as an important intermediate in chemical synthesis. nih.gov This role as a transient species is fundamental in organic chemistry for assembling complex molecular architectures that are not accessible through a single-step reaction.

Exploration in Polymer Chemistry as a Monomer or Modifier

The application of benzoic acid derivatives extends into materials science, particularly in polymer chemistry. While direct use of this compound in polymers is not widely documented, its structural features suggest potential as either a monomer or a polymer modifier. Benzoic acid and its derivatives have been shown to be attractive for their functional properties.

Development of Novel Chemical Probes and Reagents

In the field of chemical biology, small molecules are often developed as "chemical probes" to study and manipulate the function of proteins and other biological targets in their native environments. nih.gov The development of such probes is a key strategy for understanding disease and identifying new therapeutic targets. nih.gov

The scaffold of this compound is suitable for derivatization to create such probes. Its structure can be systematically modified to optimize binding to a specific biological target. For instance, a review of the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid highlights the creation of a novel salicylic acid derivative designed as a potential anti-inflammatory agent to inhibit cyclooxygenase (COX) enzymes. nih.gov This new molecule acts as a probe for studying inflammatory pathways. Similarly, novel 3-sulfonamido benzoic acid derivatives have been designed and synthesized as potent antagonists for the P2Y14 receptor, a target for inflammatory diseases like acute lung injury. These examples demonstrate a common strategy where a benzoic acid core is used as the starting point for developing highly specific and potent chemical probes for biological research.

Structure Activity Relationship Sar and Mechanistic Investigations of Biological Relevance Excluding Clinical/dosage/safety

Correlations Between Structural Modifications and Biological Activity

The structure-activity relationship (SAR) of phenoxyacetic acid derivatives, the chemical class to which 3-[(2-Chlorophenoxy)methyl]benzoic acid belongs, has been a subject of scientific inquiry. The core structure consists of a benzoic acid ring linked to a phenoxy group via a methylene (B1212753) ether bridge. Alterations to any of these three components can significantly influence the compound's biological profile.

Key determinants of activity include the nature and position of substituents on both aromatic rings. For instance, the presence of a halogen, such as the chlorine atom at the ortho-position of the phenoxy ring in the title compound, is a critical feature. Studies on related (phenoxyphenyl)acetic acids have demonstrated that halogen substitution on the phenoxy ring can considerably enhance anti-inflammatory activity.

The position of the carboxymethyl group on the benzoic acid ring is also pivotal. The meta-position of this group, as seen in this compound, is often considered in structure-function studies. Furthermore, the acidic nature of the carboxylic acid group is essential for its biological interactions, and modifications to this group can alter the compound's activity.

Table 1: Key Structural Features and Their Influence on Biological Activity in Phenoxyacetic Acid Derivatives

Structural ComponentModificationGeneral Impact on Biological Activity
Phenoxy Ring Nature and position of substituents (e.g., halogens)Can significantly enhance or decrease activity. The ortho-chloro substituent is a key feature of the title compound.
Benzoic Acid Ring Position of the acidic side chain (ortho, meta, para)Affects the overall geometry and binding to target sites. The meta-position is a defining characteristic.
Acidic Group Carboxylic acid or bioisosteric replacementsCrucial for interactions with biological targets. Modifications can alter potency and selectivity.
Linker Methylene ether bridgeProvides specific spatial orientation between the two aromatic rings, influencing receptor fit.

Inhibition of Enzyme Pathways and Receptor Interactions

The biological effects of this compound and its analogs are largely attributed to their ability to interfere with specific enzyme pathways and receptor-mediated signaling cascades.

A primary mechanism by which many phenoxyacetic acid derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov By blocking the action of COX enzymes, these compounds can effectively reduce the production of prostaglandins. nih.gov

The selectivity of these compounds for COX-1 versus COX-2 is a critical aspect of their pharmacological profile. While non-selective COX inhibitors are effective, they can be associated with gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the stomach. Therefore, compounds that selectively inhibit COX-2 are of significant interest. The specific structural arrangement of this compound, including the chloro-substitution, likely plays a role in its interaction with the active sites of COX isoforms.

Beyond COX inhibition, some anti-inflammatory compounds can modulate the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and adhesion molecules. nih.gov

Inhibitors of the NF-κB pathway can suppress the inflammatory cascade at a more fundamental level than COX inhibitors alone. This is often achieved by preventing the degradation of IκB, an inhibitory protein that keeps NF-κB in an inactive state in the cytoplasm. While direct evidence for this compound is not extensively detailed in publicly available literature, related phenolic compounds have been shown to inhibit NF-κB activation. scielo.br This suggests a potential mechanism for broader anti-inflammatory effects.

Mechanisms of Antimicrobial Activity in Related Compounds

Certain derivatives of phenoxyacetic acid have also been investigated for their antimicrobial properties.

A proposed mechanism for the antibacterial action of some structurally related compounds is the disruption of the bacterial cell membrane. nih.gov The physicochemical properties of these molecules, particularly their lipophilicity, allow them to insert into the lipid bilayer of the bacterial membrane. This can lead to a loss of membrane integrity, increased permeability, leakage of essential cellular contents, and ultimately, bacterial cell death. nih.gov The presence of the chlorophenoxy group in the title compound would contribute to its lipophilic character, a feature often associated with membrane-disrupting capabilities.

Anti-inflammatory Mechanisms Beyond Prostaglandin (B15479496) Synthesis

The anti-inflammatory potential of compounds like this compound may extend beyond the inhibition of prostaglandin synthesis. As mentioned, interference with the NF-κB pathway represents a significant non-prostaglandin-mediated anti-inflammatory mechanism.

Inhibition of Pro-inflammatory Cytokines

The inflammatory response is mediated by a complex network of signaling molecules, among which pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play pivotal roles. nih.gov The ability of a compound to modulate the production of these cytokines is a key indicator of its anti-inflammatory potential.

Research into compounds structurally related to this compound has demonstrated notable anti-inflammatory properties. For instance, studies on other non-steroidal anti-inflammatory drugs (NSAIDs) have shown that the inhibition of cytokine production is a crucial mechanism of their action. nih.gov Compounds can interfere with the signaling pathways that lead to the transcription and release of these cytokines. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is a primary regulator of the inflammatory response. nih.gov Inhibition of NF-κB activation can lead to a dose-dependent reduction in the synthesis of both TNF-α and IL-6. nih.gov While direct studies on this compound's effect on these specific cytokines are not extensively detailed in the available literature, the activity of analogous structures suggests a similar mechanism of action is plausible. For example, the compound iberin (B1674146) has been shown to suppress TNF-α-induced IL-6 production in human oral epithelial cells. mdpi.com

The following table illustrates the inhibitory effects of various compounds on pro-inflammatory cytokine production, providing a framework for understanding the potential activity of this compound.

Table 1: Examples of Pro-inflammatory Cytokine Inhibition by Various Compounds

Compound/Agent Cytokine(s) Inhibited Cell Line / Model Key Findings
Aucubin TNF-α, IL-6 Rat Basophilic Leukemia (RBL)-2H3 mast cells Inhibited antigen-induced production and expression in a dose-dependent manner. nih.gov
Iberin IL-6, CXCL10 Human Oral Epithelial (TR146) cells Suppressed TNF-α-induced production of inflammatory mediators. mdpi.com

Reduction of Reactive Oxygen Species (ROS) Production

Reactive Oxygen Species (ROS) are highly reactive chemical species formed from O2. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive products leads to oxidative stress, which is implicated in various pathological conditions. nih.gov Antioxidants mitigate the damaging effects of ROS by neutralizing these reactive species. nih.gov The antioxidant capacity of a compound can be assessed through various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov

Phenolic compounds, a class to which this compound belongs, are known for their antioxidant properties. mdpi.com The mechanism often involves donating a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. mdpi.com The effectiveness of this action is often quantified by the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. nih.gov

Table 2: Examples of ROS Scavenging Activity by Natural Extracts

Extract/Compound ROS Scavenged IC50 Value
Caesalpinia crista leaf extract Superoxide (B77818) radical 24.9 ± 0.98 µg/ml nih.gov
Caesalpinia crista leaf extract Nitric oxide 33.72 ± 0.85 µg/ml nih.gov
Caesalpinia crista leaf extract Hydroxyl radical 0.44 ± 0.1 mg/ml nih.gov
Eriodictyon californicum extract Superoxide radical 0.083 mg/mL researchgate.net
Eriodictyon californicum extract Hydrogen peroxide 0.033 mg/mL researchgate.net

DNA Intercalation and Cleavage Studies with Metal Complexes of Benzoic Acids

The interaction of metal complexes with DNA is a field of intense research, particularly for the development of novel therapeutic agents. Benzoic acid derivatives can act as ligands, binding to metal ions such as copper(II) to form stable complexes. arabjchem.org These complexes can then interact with DNA through various modes, including intercalation, where the complex inserts itself between the base pairs of the DNA double helix. arabjchem.orguta.cl This interaction can be studied using techniques like absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements. arabjchem.org

Copper(II) complexes, in particular, have been shown to be effective DNA binding and cleaving agents. rsc.orgnih.gov The binding affinity is often quantified by a binding constant (Kb). arabjchem.org Once bound, these complexes can promote the cleavage of the phosphodiester backbone of DNA, often in the presence of an oxidizing agent like hydrogen peroxide (H2O2), through the generation of reactive oxygen species such as hydroxyl radicals. arabjchem.orgrsc.org This nuclease activity can be visualized using gel electrophoresis, which shows the conversion of supercoiled plasmid DNA into nicked and linear forms. rsc.org While studies specifically using this compound as a ligand are not extensively documented, the principles derived from studies of other benzoic acid and related ligands in copper(II) complexes are highly relevant.

Table 3: DNA Interaction Parameters for Various Copper(II) Complexes

Complex Type Binding Mode Binding Constant (Kb) Key Findings
Copper(II) complexes with Schiff base ligands Intercalation 0.47 × 10⁴ M⁻¹ to 1.18 × 10⁵ M⁻¹ uta.cl Evidence of intercalation confirmed by spectral and fluorescence studies. uta.cl
Mixed-ligand Copper(II) complexes Intercalation 1.32 × 10⁴ M⁻¹ to 1.41 × 10⁴ M⁻¹ arabjchem.org Complexes promote cleavage of plasmid pBR322 in the presence of H2O2. arabjchem.org

Targeting Specific Molecular Receptors and Enzymes (General)

The biological effects of this compound are mediated through its interaction with specific molecular targets, primarily enzymes and receptors. A key enzyme in the inflammatory pathway is Cyclooxygenase (COX), which exists in two main isoforms, COX-1 and COX-2. japer.in While COX-1 is constitutively expressed and involved in housekeeping functions, COX-2 is inducible and its expression is elevated at sites of inflammation. japer.in Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents.

In silico molecular docking studies are computational methods used to predict the binding affinity and interaction patterns between a ligand and a target protein. physchemres.orgresearchgate.net Such studies have been performed on compounds structurally similar to this compound. For example, a related derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), demonstrated a higher binding affinity for the COX-2 enzyme than acetylsalicylic acid in computational models. nih.gov This suggests that the compound fits well into the active site of the enzyme, potentially blocking its activity. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as TYR 385 and SER 530. physchemres.org

Another class of potential molecular targets for benzoic acid derivatives are the Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov PPARs are a group of nuclear receptors that play crucial roles in the regulation of metabolism. Fibrates, a class of hypolipidemic drugs, are known agonists of PPARalpha. nih.gov Given the structural similarities, it is plausible that some benzoic acid derivatives could also modulate PPAR activity.

Table 4: Examples of Molecular Docking and Receptor Targeting

Compound/Class Target Enzyme/Receptor Method Key Findings
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid COX-2 In silico study Higher binding affinity towards COX-2 compared to acetylsalicylic acid. nih.gov
Natural Flavonoids COX-2 Molecular Docking Flavanone showed robust interaction with key residues TYR 385 and SER 530. physchemres.org
Fibrates PPARalpha In vivo studies Identified as agonists of PPARalpha, influencing fatty acid metabolism. nih.gov

Future Research Directions and Unexplored Avenues

Advanced Catalyst Development for Efficient Synthesis

The synthesis of 3-[(2-Chlorophenoxy)methyl]benzoic acid and its derivatives presents a fertile ground for the development of advanced catalytic systems aimed at improving efficiency, selectivity, and sustainability. Current synthetic methodologies for structurally similar compounds often rely on traditional approaches that can be enhanced through modern catalysis.

Future research should focus on the exploration of novel catalysts that can streamline the synthesis process. For instance, the development of bespoke Lewis acid catalysts could offer a more controlled and efficient alternative to those used in the synthesis of related precursors like 3-chloromethyl benzoic acid. google.com A patent for the synthesis of 3-chloromethyl benzoic acid highlights the use of Lewis acids such as anhydrous aluminum trichloride, ferric chloride, and zinc chloride. google.com Investigating a broader range of Lewis acids, including those based on earth-abundant metals, could lead to more cost-effective and environmentally friendly synthetic routes.

Furthermore, the application of transition metal catalysts, such as those based on cobalt and manganese, which have been used for the synthesis of other chlorobenzoic acid derivatives, could be a promising avenue. google.com Research into heterogeneous catalysts, where the catalyst is in a different phase from the reactants, could also simplify product purification and catalyst recycling, aligning with the principles of green chemistry.

Table 1: Potential Catalytic Systems for the Synthesis of this compound Precursors

Catalyst TypeExample CatalystsPotential AdvantagesRelevant Precursor Synthesis
Lewis AcidsAnhydrous AlCl₃, FeCl₃, ZnCl₂One-step synthesis, high yield3-Chloromethyl benzoic acid google.com
Composite CatalystsCobalt manganese bromineHigh yield, clean manufacturing2-methyl-3-chlorobenzoic acid google.com

Integration into Novel Supramolecular Architectures

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting possibilities for this compound. The compound's structure, featuring a carboxylic acid group and a chlorinated phenoxy moiety, makes it an ideal candidate for forming complex, self-assembled structures.

Future research could explore the co-crystallization of this compound with other organic molecules, known as coformers, to create novel supramolecular assemblies with unique properties. Studies on similar molecules, such as 3-chlorobenzoic acid, have shown that they can form cocrystals and molecular salts with aminopyridine derivatives, stabilized by hydrogen bonding and other non-covalent interactions. mdpi.com By carefully selecting coformers, it may be possible to design materials with tailored optical, electronic, or mechanical properties.

The investigation of how the 2-chloro substitution pattern on the phenoxy ring influences the resulting supramolecular architecture, compared to other isomers, would be a particularly insightful area of study. Techniques such as single-crystal X-ray diffraction would be crucial in elucidating the intricate packing arrangements and intermolecular interactions within these novel materials.

Exploration of Bio-conjugation Strategies

Bio-conjugation, the process of linking a molecule to a biological entity such as a protein or nucleic acid, is a powerful tool for developing new therapeutic and diagnostic agents. The structural motifs within this compound suggest its potential as a scaffold for creating novel bio-conjugates.

A promising, though structurally distinct, compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been investigated for its potential as an anti-inflammatory agent. nih.gov This highlights the potential for benzoic acid derivatives with chloro-functional groups to interact with biological systems. Future research could focus on developing methods to attach this compound to biomolecules. The carboxylic acid group provides a convenient handle for conjugation, for example, through the formation of amide bonds with the amine groups of proteins.

Exploring the potential of these bio-conjugates as targeted drug delivery systems or as probes for studying biological processes could open up new avenues in medicinal chemistry. For instance, conjugating the molecule to a tumor-targeting antibody could be a strategy for developing novel cancer therapeutics.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable synthetic routes.

This could involve the use of greener solvents, such as water or bio-based solvents, to replace traditional organic solvents. rasayanjournal.co.in Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, significantly reducing reaction times. nih.gov

Furthermore, exploring enzymatic catalysis could offer a highly selective and environmentally benign method for the synthesis of this compound. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also contribute to a more sustainable process by reducing waste and energy consumption.

Table 2: Comparison of Conventional and Potential Green Synthesis Approaches

Synthesis AspectConventional ApproachPotential Green Approach
Solvent Traditional organic solventsWater, bio-based solvents
Energy Input Conventional heating (reflux)Microwave irradiation nih.gov
Catalyst Homogeneous catalystsHeterogeneous, recyclable catalysts, enzymes
Process Multi-step synthesis with isolation of intermediatesOne-pot synthesis

By focusing on these future research directions, the scientific community can build upon the existing knowledge of this compound to develop innovative applications and more sustainable synthetic methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(2-Chlorophenoxy)methyl]benzoic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis often involves Friedel-Crafts alkylation or multi-step coupling reactions. For example, chlorophenol derivatives can react with methyl benzoate precursors under acidic catalysis (e.g., FeCl₃). Temperature control (45–80°C) and solvent selection (e.g., DCM or THF) are critical to minimize side products like regioisomers . Retrosynthetic analysis using tools like Pistachio or Reaxys can predict feasible routes by leveraging known benzoic acid derivatization pathways .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Identify aromatic proton environments (e.g., δ 3.86 ppm for methoxy groups in analogous compounds) and confirm substitution patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 331.32 for similar benzoic acid derivatives) validate molecular weight .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., mean C–C bond length 1.39 Å in related structures) .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

  • Methodological Answer : Solubility varies with polarity. In DMSO or DMF, high solubility (>50 mg/mL) facilitates biological assays. In aqueous buffers (pH 7.4), limited solubility may require prodrug strategies or salt formation (e.g., sodium benzoate derivatives). Use Hansen solubility parameters to optimize solvent systems for recrystallization .

Advanced Research Questions

Q. How does this compound interact with biological targets such as ion channels or enzymes?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding to TRPM4 channels, as seen in structurally similar inhibitors (IC₅₀ ~1.5 μM). Fluorescence quenching assays using Fe(II)-env2.0 complexes validate competitive binding (Kᵢ determination) . Functional assays (e.g., patch-clamp electrophysiology) assess ion flux modulation in cancer cell lines .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Regioselectivity : Use HPLC or GC-MS to quantify byproducts (e.g., ortho vs. para isomers).
  • Crystallographic Variability : Compare X-ray data (e.g., Acta Crystallographica reports) to identify polymorphic forms .
  • Reaction Optimization : Screen catalysts (e.g., AlCl₃ vs. FeCl₃) and monitor kinetics via in-situ IR to identify rate-limiting steps .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the chlorophenoxy ring to enhance metabolic stability.
  • Bioisosteric Replacement : Replace the benzoic acid moiety with tetrazole (improves bioavailability) while maintaining hydrogen-bonding capacity .
  • In Silico Screening : Use QSAR models to predict logP and BBB permeability, prioritizing derivatives with optimal ADME profiles .

Q. What analytical techniques are most effective in identifying and quantifying synthetic byproducts or degradation products?

  • Methodological Answer :

  • UPLC-MS/MS : Detect trace impurities (e.g., hydrolyzed esters or oxidized chlorophenoxy groups) with ppm-level sensitivity .
  • Stability Studies : Accelerated degradation under thermal/humidity stress (ICH guidelines) followed by NMR or FTIR to track hydrolytic cleavage of the methylene bridge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Chlorophenoxy)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(2-Chlorophenoxy)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.